molecular formula C14H16F2O3 B1327816 Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate CAS No. 898753-59-8

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate

Cat. No.: B1327816
CAS No.: 898753-59-8
M. Wt: 270.27 g/mol
InChI Key: FDLXBPNFBXWUEW-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is an organic compound with the molecular formula C14H16F2O3 It is a derivative of butyrate, featuring a difluorophenyl group and a dimethyl-oxobutyrate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate typically involves the esterification of 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid+ethanolacid catalystEthyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate+water\text{4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid+ethanolacid catalyst​Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: The major product is 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoic acid.

    Reduction: The major product is Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-hydroxybutyrate.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,4-difluorophenyl)-2,4-dioxobutanoate
  • Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate
  • Ethyl 4-(3,4-difluorophenyl)-3-oxobutanoate

Uniqueness

Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutyrate is unique due to the presence of both the difluorophenyl group and the dimethyl-oxobutyrate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-4-19-13(18)14(2,3)8-12(17)9-5-6-10(15)11(16)7-9/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLXBPNFBXWUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645641
Record name Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-59-8
Record name Ethyl 4-(3,4-difluorophenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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